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Abstract
Racivir, a nucleoside reverse transcriptase inhibitor (NRTI), is a racemic mixture of the two

enantiomers of emtricitabine. This document provides a comprehensive technical overview of

the chemical structure, stereoisomerism, and key physicochemical and biological properties of

Racivir and its constituent enantiomers. Detailed experimental protocols for its synthesis, chiral

separation, and biological evaluation are also presented to support further research and

development in the field of antiretroviral therapy.

Chemical Structure and Nomenclature
Racivir is the racemic form of the compound chemically known as 4-amino-5-fluoro-1-[2-

(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2-one. Its molecular formula is C₈H₁₀FN₃O₃S,

and it has a molar mass of 247.24 g/mol .[1] The structure consists of a fluorinated cytosine

base linked to a 1,3-oxathiolane ring.

The IUPAC name for Racivir, representing the racemic mixture, is 4-amino-5-fluoro-1-[2-

(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2-one.[2]

The constituent enantiomers are:
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(-)-Emtricitabine: 4-amino-5-fluoro-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-

yl]pyrimidin-2-one. This is the commercially available and more biologically active

enantiomer.[2]

(+)-Emtricitabine: 4-amino-5-fluoro-1-[(2S,5R)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]-1,2-

dihydropyrimidin-2-one.[1][3]

The Chemical Abstracts Service (CAS) number for the racemic mixture is 144371-00-6.[4][5]

Stereoisomerism
The key to understanding the properties of Racivir lies in its stereochemistry. The presence of

two chiral centers in the 1,3-oxathiolane ring, at positions C2 and C5, gives rise to four possible

stereoisomers.
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Caption: Relationship between Racivir and its stereoisomers.
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Racivir is a mixture of the two cis enantiomers, where the hydroxymethyl group at C2 and the

fluorocytosine group at C5 are on the same side of the oxathiolane ring. The trans isomers,

(2R, 5R) and (2S, 5S), are diastereomers of the cis isomers and exhibit lower therapeutic

activity.

Physicochemical Properties
The physicochemical properties of the individual enantiomers and the racemic mixture are

crucial for formulation and pharmacokinetic studies. While comprehensive data for the (+)-

enantiomer and the racemate are not readily available in comparative tables, the properties of

the well-characterized (-)-emtricitabine provide a valuable reference.

Property (-)-Emtricitabine
Racivir (Racemic
Mixture)

(+)-Emtricitabine

Appearance
White to off-white

crystalline powder[6]
Data not available Data not available

Water Solubility

(25°C)
Approx. 112 mg/mL[6] Data not available Data not available

logP -0.43[6] Data not available Data not available

pKa 2.65[6] Data not available Data not available

Melting Point Data not available Data not available Data not available

Biological Activity
The antiviral activity of Racivir and its enantiomers is primarily directed against the reverse

transcriptase of HIV. The (-)-enantiomer, emtricitabine, is significantly more potent than the (+)-

enantiomer.
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Compound Virus Strain Assay
EC₅₀ / IC₅₀
(µM)

CC₅₀ (µM)
Selectivity
Index
(CC₅₀/EC₅₀)

(-)-

Emtricitabine
HIV-1 (LAV) IC₅₀: 0.008[7] >100 >12500

HIV-1

(Clades A-G)

EC₅₀: 0.007 -

0.075[6]

Data not

available

Data not

available

HIV-2
EC₅₀: 0.007 -

1.5[6]

Data not

available

Data not

available

(+)-

Emtricitabine
HIV-1

Data not

available

Data not

available

Data not

available

Racivir HIV-1
Data not

available

Data not

available

Data not

available

Experimental Protocols
Synthesis of Racemic Emtricitabine
The synthesis of racemic emtricitabine can be achieved through a Vorbrüggen glycosylation

reaction. The following is a generalized protocol based on published methods.[8][9]
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Caption: Workflow for an ELISA-based HIV-1 RT inhibition assay.

Protocol:

Reagent Preparation: Prepare serial dilutions of the test compounds (Racivir, (-)-
emtricitabine, (+)-emtricitabine). Prepare a reaction mixture containing a template-primer

(e.g., poly(A)·oligo(dT)), dNTPs including biotin-dUTP and digoxigenin-dUTP, and

recombinant HIV-1 RT enzyme in a suitable buffer.

Reaction: In a microplate, combine the HIV-1 RT enzyme, the reaction mix, and the test

compounds at various concentrations. Include positive (no inhibitor) and negative (no

enzyme) controls. Incubate the plate at 37°C for 1-2 hours.
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Capture: Transfer the reaction mixtures to a streptavidin-coated microplate and incubate to

allow the biotinylated DNA product to bind.

Detection: Wash the plate to remove unbound reagents. Add an anti-digoxigenin antibody

conjugated to horseradish peroxidase (HRP) and incubate.

Signal Generation: After another wash step, add an HRP substrate (e.g., ABTS). The HRP

will catalyze a color change.

Data Analysis: Stop the reaction and measure the absorbance using a microplate reader.

The percentage of RT inhibition is calculated relative to the positive control. The IC₅₀ value is

determined by plotting the percent inhibition against the log of the inhibitor concentration.

Cytotoxicity Assay (MTT Assay)
It is crucial to assess the toxicity of the compounds to host cells to determine their therapeutic

window. The MTT assay is a common method for this purpose.

Protocol:

Cell Seeding: Seed a suitable host cell line (e.g., MT-4 or peripheral blood mononuclear

cells) in a 96-well plate at a predetermined density and allow them to attach overnight.

Compound Treatment: Add serial dilutions of the test compounds to the cells and incubate

for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours).

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

solution to each well and incubate for a few hours. Viable cells with active mitochondrial

dehydrogenases will reduce the yellow MTT to purple formazan crystals.

Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to

dissolve the formazan crystals.

Data Analysis: Measure the absorbance of the wells using a microplate reader. The

percentage of cell viability is calculated relative to untreated control cells. The 50% cytotoxic

concentration (CC₅₀) is determined by plotting the percentage of cell viability against the log

of the compound concentration. [10]
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Conclusion
Racivir, as a racemic mixture of the two cis-enantiomers of emtricitabine, presents a complex

profile of stereoisomerism that directly impacts its biological activity. The (-)-enantiomer is the

primary contributor to its potent anti-HIV efficacy. A thorough understanding of the distinct

properties of each stereoisomer, facilitated by the detailed experimental protocols provided

herein, is essential for the continued development and optimization of nucleoside reverse

transcriptase inhibitors in the fight against HIV.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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